Benzyl Bromide-13C6

Vue d'ensemble

Description

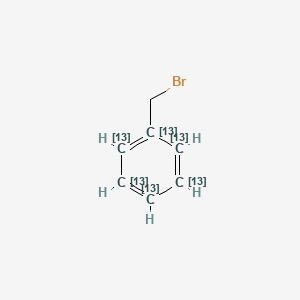

Benzyl Bromide-13C6, also known as α-Bromotoluene-(phenyl-13C6), is a stable isotope with a linear formula of 13C6H5CH2Br . It has a molecular weight of 176.99 . This compound is used in various applications including environmental pollutant standards for the detection of air, water, soil, sediment, and food . It is also used in clinical diagnostics for imaging, diagnosis, and newborn screening .

Synthesis Analysis

Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The bromination process involves the use of a bromine generator, which enables highly efficient mass utilization by HBr recycling .Molecular Structure Analysis

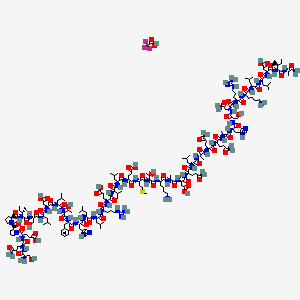

The molecule consists of a benzene ring substituted with a bromomethyl group . The structure has been examined by electron diffraction . The SMILES string representation of the molecule is BrC[13c]1[13cH][13cH][13cH][13cH][13cH]1 .Chemical Reactions Analysis

Benzyl bromide is a reagent for introducing benzyl groups . It is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .Applications De Recherche Scientifique

Benzyl bromide-13C6 is a versatile compound that is used in a variety of scientific research applications. It is used in synthetic organic chemistry to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in drug development to study the effects of drugs on cells and tissues. In addition, this compound is used in biochemistry to study the structure and function of proteins, enzymes, and other biological molecules.

Mécanisme D'action

Target of Action

Benzyl Bromide-13C6 is an organic compound with the formula 13C6H5CH2Br . The molecule consists of a benzene ring substituted with a bromomethyl group

Mode of Action

Benzyl bromides, in general, are known to be reagents for introducing benzyl groups . They often react via SN1 or SN2 pathways, depending on the substitution of the benzylic halide .

Biochemical Pathways

Benzyl bromides are known to participate in various organic synthesis reactions, serving as efficient aroyl surrogates in substrate-directed c–h functionalization .

Pharmacokinetics

The compound’s physical properties such as boiling point (198-199 °c), melting point (-3–1 °c), and density (1488 g/mL at 25 °C) are known .

Result of Action

Benzyl bromides are known to be used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Action Environment

Stable isotope-labeled compounds like this compound are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using benzyl bromide-13C6 in lab experiments is its versatility. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is relatively easy to synthesize and can be performed in a laboratory setting.

However, there are some limitations to using this compound in lab experiments. It is toxic and can cause skin and eye irritation, as well as respiratory and gastrointestinal symptoms. In addition, it is highly flammable and can ignite easily. Therefore, it is important to take safety precautions when working with this compound.

Orientations Futures

There are a number of potential future directions for the use of benzyl bromide-13C6. One potential direction is the development of new synthetic pathways for the production of pharmaceuticals and agrochemicals. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, more research could be done to explore the potential of using this compound as a drug delivery system.

Méthodes De Synthèse

Benzyl bromide-13C6 is synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of a primary alkyl halide, such as this compound, with an alkoxide ion. The reaction produces an ether, which is then isolated and purified. The process is relatively simple and can be performed in a laboratory setting.

Safety and Hazards

Benzyl Bromide-13C6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also a lachrymator .

Propriétés

IUPAC Name |

bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-ZXJNGCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745667 | |

| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-10-3 | |

| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanol, [3-(6-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI)](/img/no-structure.png)

![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)